synthesis and properties of 2-Chloro-6-fluorobenzoic acid
synthesis and properties of 2-Chloro-6-fluorobenzoic acid
An In-Depth Technical Guide to 2-Chloro-6-fluorobenzoic Acid: Synthesis, Properties, and Applications
Abstract
2-Chloro-6-fluorobenzoic acid (2C6FBA), a di-halogenated derivative of benzoic acid, is a pivotal intermediate in the chemical industry. Its unique electronic and steric properties, conferred by the ortho-chloro and fluoro substituents, make it a versatile building block for synthesizing a wide array of complex molecules. This guide provides a comprehensive overview of 2C6FBA, detailing its physicochemical and spectroscopic properties, established synthesis protocols, key chemical reactivity, and significant applications in pharmaceutical and agrochemical development. It is intended as a technical resource for researchers, chemists, and professionals in drug discovery and materials science.
Physicochemical and Structural Properties
2-Chloro-6-fluorobenzoic acid is a white to off-white crystalline solid under standard conditions.[1] The presence of two ortho-halogen substituents to the carboxylic acid group significantly influences its conformation and reactivity. Computational studies have shown that the molecule predominantly adopts a cis conformation, where the carboxylic proton is oriented towards the chlorine atom. This conformer is the lowest in energy, being substantially more stable (by 17.07 kJ·mol⁻¹) than the trans conformer.[2] This conformational preference is a critical factor in its chemical behavior.
Table 1: Physicochemical Properties of 2-Chloro-6-fluorobenzoic Acid
| Property | Value | Reference |
| CAS Number | 434-75-3 | [1] |
| Molecular Formula | C₇H₄ClFO₂ | [1] |
| Molecular Weight | 174.56 g/mol | [1] |
| Appearance | White to gray to brown powder/crystal | [1] |
| Melting Point | 155 - 159 °C | [1][3] |
| InChI Key | XNTIGDVFBDJLTQ-UHFFFAOYSA-N | |
| SMILES | Fc1c(c(ccc1)Cl)C(=O)O | |
| Storage Temperature | 2 - 30 °C | |
| Water Solubility | Likely mobile due to water solubility | [4] |
| Hazard Class | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the unambiguous identification and quality control of 2-Chloro-6-fluorobenzoic acid.
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¹H NMR: The proton NMR spectrum displays characteristic signals for the three protons on the aromatic ring. In a deuterated chloroform (CDCl₃) solvent, the multiplets for these protons typically appear in the aromatic region. A reported spectrum shows multiplets at δ 7.44-7.37 (1H), 7.31-7.27 (1H), and 7.10-7.07 (1H).[3] The carboxylic acid proton exhibits a broad singlet at a much higher chemical shift, though its position can vary with concentration and solvent.
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¹³C NMR: The carbon spectrum will show seven distinct signals: one for the carboxyl carbon (typically >165 ppm) and six for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing halogen substituents.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region. A strong, sharp peak for the carbonyl (C=O) stretch is expected around 1700 cm⁻¹. Additional peaks corresponding to C-Cl, C-F, and aromatic C-H and C=C vibrations will also be present.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
Synthesis Methodologies
Several synthetic routes to 2-Chloro-6-fluorobenzoic acid have been established, most commonly involving the oxidation of a precursor at the correct oxidation state. The choice of method often depends on the availability of starting materials, scale, and desired purity.
Primary Synthetic Route: Oxidation of 2-Chloro-6-fluorobenzaldehyde
A highly efficient and common method is the oxidation of 2-chloro-6-fluorobenzaldehyde.[3] This approach leverages a readily available starting material and typically proceeds with high yield.
Caption: Oxidation of Aldehyde to Carboxylic Acid.
This reaction utilizes a combination of sodium hypochlorite (NaClO) and hydrogen peroxide (H₂O₂) as the oxidizing agent in a mixed solvent system of tetrahydrofuran (THF) and water, catalyzed by phosphoric acid.[3] The aldehyde is converted directly to the carboxylic acid, which can then be isolated by an acid-base workup.
Detailed Experimental Protocol: Oxidation of 2-Chloro-6-fluorobenzaldehyde
The following protocol is adapted from established literature procedures.[3]
Caption: Workflow for the Synthesis of 2C6FBA.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 2-chloro-6-fluorobenzaldehyde (1.0 g, 6.31 mmol) in a mixture of THF (25 mL) and water (10 mL), add phosphoric acid (H₃PO₄, 454 mg, 3.78 mmol). Stir the mixture at room temperature for 10 minutes.[3]
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Addition of Oxidants: Add sodium hypochlorite (NaClO, 1.88 g, 20.81 mmol) followed by 30% w/w hydrogen peroxide (H₂O₂, 1.4 mL).[3]
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Reaction: Continue to stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[3]
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Initial Extraction: Upon completion, extract the reaction mixture with ethyl acetate (EtOAc). Combine the organic layers and wash with a 1 M aqueous solution of sodium hydroxide (NaOH).[3]
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Isolation of Product: Collect the aqueous layer, which now contains the sodium salt of the product. Acidify this layer to a pH of approximately 1 using a 1 M aqueous solution of hydrochloric acid (HCl). This will precipitate the 2-Chloro-6-fluorobenzoic acid.[3]
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Final Extraction and Purification: Extract the acidified aqueous layer again with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, remove the solvent under reduced pressure to yield the final product as a colorless solid.[3] This procedure typically results in a high yield (99%) and produces a product that can often be used without further purification.[3]
Chemical Reactivity and Applications
The utility of 2-Chloro-6-fluorobenzoic acid stems from its role as a versatile intermediate. The carboxylic acid group can undergo standard transformations (e.g., esterification, conversion to acid chloride), while the halogenated aromatic ring provides sites for further functionalization.
Its most prominent applications are in the life sciences and materials science.[1][5]
Caption: Key Application Areas of 2C6FBA.
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Pharmaceutical Development: This compound is a crucial precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[5] Its derivatives are integral to the development of anti-inflammatory drugs, analgesics, and antimicrobial agents.[1] For instance, related structures are used to synthesize stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for the treatment of obesity.[6]
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Agrochemical Synthesis: In the agrochemical sector, it serves as a key intermediate for creating potent herbicides, pesticides, and fungicides.[1][5] The specific halogenation pattern helps confer targeted biological activity and metabolic stability to the final products.[5]
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Decarboxylative Cross-Coupling: 2-Chloro-6-fluorobenzoic acid is an excellent reactant for modern cross-coupling reactions. It can be used in palladium- or copper-catalyzed decarboxylative cross-coupling with aryl halides to synthesize fluorinated biaryl and heterobiaryl compounds, which are important scaffolds in medicinal chemistry.[3]
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Material Science: The compound is also employed in the synthesis of advanced materials, including specialty polymers and resins that exhibit enhanced thermal stability and chemical resistance.[1][5]
Safety and Handling
As with any laboratory chemical, proper handling of 2-Chloro-6-fluorobenzoic acid is essential to ensure safety.
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Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). The GHS signal word is "Warning".
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Handling Precautions:
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Storage: Store in a dry, cool, and well-ventilated place.[4] Keep containers securely sealed when not in use.[7] It is classified under Storage Class 11 (Combustible Solids).
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First Aid:
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Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[4]
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Skin: Wash off immediately with soap and plenty of water. Seek medical attention if irritation occurs.[4]
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Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[4]
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Conclusion
2-Chloro-6-fluorobenzoic acid is a high-value chemical intermediate whose importance is firmly established in the pharmaceutical, agrochemical, and material science sectors. Its synthesis is efficient and high-yielding, particularly through the oxidation of its corresponding aldehyde. The unique arrangement of its functional groups provides a platform for diverse chemical transformations, enabling the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for any scientist or researcher utilizing this versatile compound.
References
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2-Chloro-6-fluorobenzoic acid - Chem-Impex.
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Chemical Properties of 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3) - Cheméo.
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Unlocking Potential: The Diverse Applications of 2-Chloro-6-fluorobenzoic Acid in Industry - NINGBO INNO PHARMCHEM CO.,LTD.
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Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI.
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2-Chloro-6-fluorobenzoic acid for synthesis 434-75-3 - Sigma-Aldrich.
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2-Chloro-6-fluorobenzoic acid | 434-75-3 - ChemicalBook.
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What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis? - Guidechem.
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2-Chloro-6-fluorobenzoic acid MSDS - 841200 - Merck.
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2-Chloro-6-fluorobenzoic acid - CymitQuimica.
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SAFETY DATA SHEET - Thermo Fisher Scientific.
